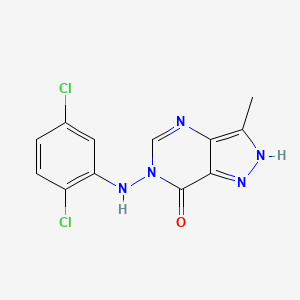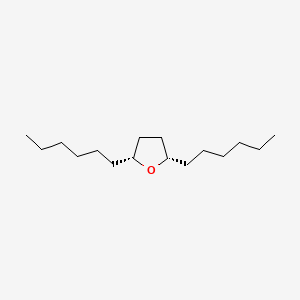
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects.
Materials Science: In organic semiconductors, it facilitates charge transport due to its conjugated system.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzene
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene
Uniqueness
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
15311-17-8 |
|---|---|
Fórmula molecular |
C13H7Cl2N3S |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7Cl2N3S/c14-10-4-3-8(6-11(10)15)12-17-18-13(19-12)9-2-1-5-16-7-9/h1-7H |
Clave InChI |
XZPBCUOTWVEEQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)











